molecular formula C4H9Cl2NO2 B015906 Methyl 2-amino-3-chloropropanoate hydrochloride CAS No. 33646-31-0

Methyl 2-amino-3-chloropropanoate hydrochloride

Cat. No.: B015906
CAS No.: 33646-31-0
M. Wt: 174.02 g/mol
InChI Key: POPBCSXDEXRDSX-UHFFFAOYSA-N
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Description

Thielavin B is a fungal metabolite that belongs to the class of compounds known as depsides. It is closely related to thielavin A and has been reported to have a slightly different biochemical profile. Thielavin B is a potent inhibitor of phospholipase C and has shown various biological activities, including antifouling properties .

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-3-chloropropanoate hydrochloride plays a significant role in biochemical reactions. As a serine derivative, it is involved in the synthesis of proteins

Cellular Effects

The cellular effects of this compound are not well-documented in the available literature. Amino acid derivatives like this compound have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Preparation Methods

Thielavin B is typically derived from fungal sources. The preparation involves the fermentation of specific fungal strains, such as Thielavia sp. or Chaetomium carinthiacum . The fermentation process is followed by extraction and purification steps to isolate thielavin B. The compound can be further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Thielavin B undergoes various chemical reactions, including oxidation and esterification. It contains O-substituted salicylic acid, which allows it to participate in these reactions . Common reagents used in these reactions include oxidizing agents and esterification catalysts. The major products formed from these reactions include various derivatives of thielavin B, which can be used for further biological studies .

Biological Activity

Methyl 2-amino-3-chloropropanoate hydrochloride, often referred to as (S)-Methyl 2-amino-3-chloropropanoate hydrochloride, is a chiral compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₄H₉ClN₁O₂
  • Molecular Weight : 174.03 g/mol
  • CAS Number : 33646-31-0
  • IUPAC Name : this compound

This compound is characterized by the presence of an amino group, a chlorinated carbon, and a methyl ester, making it a versatile building block in organic synthesis and pharmaceutical development.

Antimicrobial Properties

Research indicates that (S)-Methyl 2-amino-3-chloropropanoate hydrochloride exhibits significant antimicrobial activity. Notably, it has shown effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's mechanism appears to involve interaction with d-serine, which is crucial for the bacteria's cell wall synthesis.

Bacterial Strain Activity Observed Mechanism
Mycobacterium tuberculosisInhibition of growthInteraction with d-serine in cell wall synthesis
Various Gram-positive bacteriaAntimicrobial effectsPotential disruption of cell membrane integrity

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, potentially linked to its structural similarity to neurotransmitters. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Antioxidant Activity

(S)-Methyl 2-amino-3-chloropropanoate hydrochloride may also exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

The biological activities of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing their activity and potentially leading to therapeutic effects.
  • Receptor Binding : It may bind to specific receptors involved in neurotransmission and cellular signaling pathways.
  • Cellular Uptake : The structural features facilitate its uptake into cells, where it can exert its biological effects.

Case Studies

  • Tuberculosis Treatment Exploration :
    A study explored the efficacy of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride against Mycobacterium tuberculosis. Results indicated a promising inhibitory effect, suggesting further investigation into its potential as an anti-tubercular agent is warranted.
  • Neuroprotection in Animal Models :
    In vivo studies on animal models demonstrated that administration of the compound resulted in reduced neuronal loss following induced oxidative stress, highlighting its potential for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The unique structure of (S)-Methyl 2-amino-3-chloropropanoate hydrochloride differentiates it from similar compounds. Below is a comparative table showcasing related compounds and their properties:

Compound Name Structural Features Unique Properties
L-AlanineSimple amino acidNon-chiral; essential for protein synthesis
(S)-Methyl 2-amino-3-fluoropropanoateContains fluorine instead of chlorinePotentially different biological activity
(S)-Methyl 2-amino-3-bromopropanoateContains bromine instead of chlorineMay exhibit different reactivity patterns

Properties

IUPAC Name

methyl 2-amino-3-chloropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPBCSXDEXRDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33646-31-0, 17136-54-8, 38524-37-7, 112346-82-4
Record name 33646-31-0
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Record name NSC117383
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Record name NSC77696
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Record name 3-Chloro-D-alanine methyl ester hydrochloride
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Record name Methyl 2-amino-3-chloropropanoate hydrochloride
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The method which comprises derivatizing a β-hydroxy-α-aminocarboxylic acid into the corresponding β-hydroxy-α-aminocarboxylic acid ester, then halogenating the hydroxyl group thereof with a phosphorus halide to give the corresponding β-halogeno-α-aminocarboxylic acid ester, and hydrolyzing the ester group using a hydrohalogenic acid to give the objective β-halogeno-α-aminocarboxylic acid. Specifically, serine is derivatized into serine methyl ester hydrochloride, the ester salt is then treated with phosphorus pentachloride to give α-amino-β-chloropropionic acid methyl ester hydrochloride, which is further hydrolyzed with hydrochloric acid. The resulting α-amino-β-chloropropionic acid hydrochloride is isolated by concentrating the reaction mixture to dryness, followed by crystallization of the residue from a mixture of 1-propanol and hydrochloric acid [e.g. CHIRALITY, 8:197-200 (1996)]; and
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthetic method described in the research paper?

A1: The research paper details a novel synthetic method for producing (R)-methyl 2-amino-3-chloropropanoate hydrochloride []. The significance lies in its improved efficiency and reduced environmental impact compared to potential previous methods. The method boasts a high yield, minimizes side product formation, and allows for the recycling of the reaction's mother liquor, contributing to a more cost-effective production process []. Furthermore, the method addresses environmental concerns by detailing how the tail gas produced can be treated with a strong alkaline solution, resulting in a reusable salt []. This emphasis on sustainability makes the method particularly attractive for industrial applications.

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